molecular formula C18H16N6O2 B2377382 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 1788770-91-1

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2377382
CAS No.: 1788770-91-1
M. Wt: 348.366
InChI Key: AEXSOQRKTAHFBD-UHFFFAOYSA-N
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Description

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a potential candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves multistep reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis might start with the preparation of a pyrido[1,2-a]pyrimidine intermediate, which is then reacted with a suitable triazinoindazole derivative under specific conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties .

Properties

IUPAC Name

2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-16-9-12(20-15-7-3-4-8-22(15)16)10-23-18(26)17-13-5-1-2-6-14(13)21-24(17)11-19-23/h3-4,7-9,11H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSOQRKTAHFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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